2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-13-thiazol-2-yl]acetamide is a complex organic compound that features a chromenyl group, a thiophenyl group, and a thiazolyl group
Properties
Molecular Formula |
C19H14N2O4S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H14N2O4S2/c1-11-7-18(23)25-15-8-12(4-5-13(11)15)24-9-17(22)21-19-20-14(10-27-19)16-3-2-6-26-16/h2-8,10H,9H2,1H3,(H,20,21,22) |
InChI Key |
ZBESEFJCWUFKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-13-thiazol-2-yl]acetamide typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-13-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The thiophenyl and thiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles like sodium azide and thiols are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiophenyl and thiazolyl derivatives.
Scientific Research Applications
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-13-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s photoactive properties make it useful in the development of smart materials.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-13-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-Methyl-2-oxo-2H-chromen-7-yl sulfamate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate
Uniqueness
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-13-thiazol-2-yl]acetamide is unique due to its combination of chromenyl, thiophenyl, and thiazolyl groups, which confer distinct photochemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
